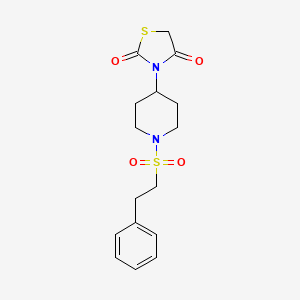

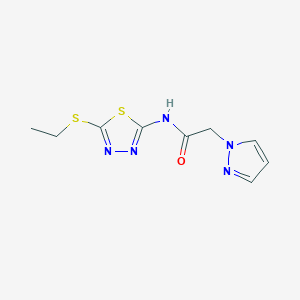

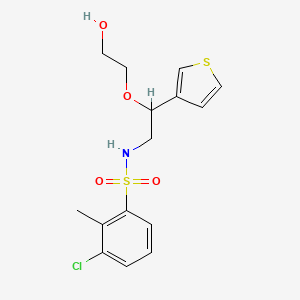

3-(1-(Phenethylsulfonyl)piperidin-4-yl)thiazolidine-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

While there isn’t specific information available on the synthesis of “3-(1-(Phenethylsulfonyl)piperidin-4-yl)thiazolidine-2,4-dione”, thiazolidine-2,4-dione molecules have been synthesized and evaluated for their antioxidant, anticancer, and antimicrobial potential . The successful insertion of the thiazolidine-2,4-dione in the molecule of the final compounds was confirmed by the appearance of a supplementary two C=O stretching bands from the thiazolidine-2,4-dione nucleus .Molecular Structure Analysis

The thiazolidin-2,4-dione (TZD) moiety plays a central role in the biological functioning of several essential molecules. The availability of substitutions at the third and fifth positions of the Thiazolidin-2,4-dione (TZD) scaffold makes it a highly utilized and versatile moiety that exhibits a wide range of biological activities .Chemical Reactions Analysis

Thiazolidine-2,4-dione derivatives are synthesized via various chemical reactions. For instance, a novel series of thiazolidine-2,4-dione molecules was derived and their chemical structures were established using physiochemical parameters and spectral techniques .科学的研究の応用

Antimicrobial and Antifungal Activities

Several studies have synthesized derivatives of thiazolidine-2,4-dione and evaluated their antimicrobial and antifungal activities. These compounds have shown varying degrees of efficacy against both gram-positive and gram-negative bacteria, as well as against fungal strains. For instance, the synthesis and evaluation of 5-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-diones revealed good activity against gram-positive bacteria and excellent antifungal activity (Prakash et al., 2011). Similarly, derivatives incorporating thiazolidine-2,4-dione with various biological active molecules were synthesized and found to have antibacterial activity, particularly those bearing pyridine or piperazine moieties (Mohanty et al., 2015).

Anticancer Activity

Research into thiazolidine-2,4-dione derivatives has also explored their potential anticancer properties. For example, the synthesis and anticancer activity evaluation of N-substituted indole derivatives demonstrated significant inhibitory effects on the MCF-7 human breast cancer cell line, indicating the potential for these compounds in cancer treatment (Kumar & Sharma, 2022).

Anticonvulsant Agents

Derivatives of thiazolidine-2,4-dione have been evaluated for their anticonvulsant activity. For instance, indolinone incorporated thiosemicarbazone, thiazole, and piperidinosulfonyl moieties were screened in vivo for their anticonvulsant activity, showing promising results (Fayed et al., 2021).

Antidiabetic Agents

Thiazolidine-2,4-dione derivatives have been designed and synthesized as antidiabetic agents, demonstrating the ability to reduce blood glucose levels in experimental models. A study focused on novel thiazolidine-2,4-dione derivatives showed significant antidiabetic activity, highlighting the potential of these compounds in managing diabetes (Kadium et al., 2022).

Pharmacokinetics and Physicochemical Properties

Some studies have investigated the solubility thermodynamics and partitioning processes of novel antifungal compounds from the thiazolidine-2,4-dione class, providing insights into their physicochemical properties and pharmacokinetic profiles. This research helps in understanding the drug's behavior in biological systems and its potential adsorption and distribution pathways (Volkova et al., 2020).

将来の方向性

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research could focus on the synthesis, characterization, and evaluation of the biological activities of “3-(1-(Phenethylsulfonyl)piperidin-4-yl)thiazolidine-2,4-dione” and its derivatives.

作用機序

Target of Action

Thiazolidine-2,4-dione derivatives have been reported to inhibit protein tyrosine phosphatase 1b (ptp1b), which plays a crucial role in diabetes mellitus .

Mode of Action

For instance, some thiazolidine-2,4-dione derivatives have been synthesized to have a new binding mode to DNA gyrase, allowing for a more potent antibacterial effect .

Biochemical Pathways

Thiazolidine-2,4-dione derivatives have been reported to exhibit their hypoglycemic activity by improving insulin resistance through ppar-γ receptor activation .

Pharmacokinetics

Docking studies and admet were used to explain the biological properties of some thiazolidine-2,4-dione derivatives, revealing some potential advantages over the parent molecule norfloxacin .

Result of Action

Thiazolidine-2,4-dione derivatives have shown promising direct activity against gram-negative strains, and anti-biofilm activity against gram-positive strains .

Action Environment

The synthesis of thiazolidine-2,4-dione derivatives has been reported to be influenced by various agents with respect to yield, purity, selectivity, and pharmacokinetic activity .

特性

IUPAC Name |

3-[1-(2-phenylethylsulfonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4S2/c19-15-12-23-16(20)18(15)14-6-9-17(10-7-14)24(21,22)11-8-13-4-2-1-3-5-13/h1-5,14H,6-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUHBSQIRVQHSSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)CSC2=O)S(=O)(=O)CCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(Phenethylsulfonyl)piperidin-4-yl)thiazolidine-2,4-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(pyrimidin-2-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2755888.png)

![2-(3-methylbenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2755889.png)

![3-(4-tert-butylphenyl)sulfonyl-N-(2-methoxyphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2755898.png)

![3-Methyl-5-{[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2755907.png)

![4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-N-(2,2,2-trifluoroethyl)benzamide](/img/structure/B2755911.png)